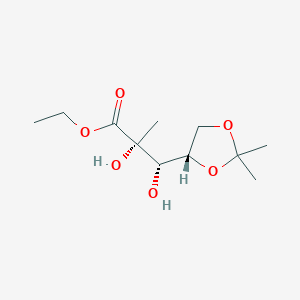

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate

Description

Properties

Molecular Formula |

C11H20O6 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |

InChI |

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1 |

InChI Key |

BHCHXRCKXIVVCN-DKCNOQQISA-N |

Isomeric SMILES |

CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O |

Canonical SMILES |

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structural Overview

The compound has the following key characteristics:

- Molecular Formula : C₁₁H₂₀O₆

- Molecular Weight : 248.27 g/mol

- CAS Number : 93635-76-8

- IUPAC Name : Ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Its structure includes a dioxolane ring and hydroxyl functionalities, which are critical for its reactivity during synthesis.

Synthesis Pathways

General Synthesis Overview

The preparation of this compound typically involves:

- Formation of the Dioxolane Ring : The dioxolane moiety is synthesized by reacting a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

- Esterification : Ethyl ester groups are introduced using ethanol and an acid catalyst.

- Hydroxyl Group Addition : Hydroxylation is achieved through controlled oxidation or reduction reactions.

Specific Synthetic Route

The synthesis can be divided into the following steps:

Step 1: Preparation of the Dioxolane Intermediate

React acetone with ethylene glycol in acidic conditions to form the dioxolane ring:

$$

\text{CH}3\text{COCH}3 + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{C}6\text{H}{10}\text{O}_2

$$

This reaction is carried out under reflux conditions to maximize yield.

Step 2: Introduction of Hydroxyl Groups

The hydroxyl groups at positions 2 and 3 are added via selective oxidation reactions using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Step 3: Esterification

The final step involves esterifying the hydroxylated intermediate with ethanol under acidic conditions to form the ethyl ester:

$$

\text{Intermediate} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{C}{11}\text{H}{20}\text{O}_6

$$

Careful control of temperature and pH is essential to prevent side reactions.

Experimental Conditions

Reaction Conditions

| Reaction Step | Temperature (°C) | Catalyst/Reagent | Solvent | Time (hours) |

|---|---|---|---|---|

| Dioxolane Formation | 80–100 | p-Toluenesulfonic acid | Ethylene glycol | 4–6 |

| Hydroxylation | Room temperature | Osmium tetroxide | Water | 8–12 |

| Esterification | 60–70 | Sulfuric acid | Ethanol | 3–5 |

Data Tables

Notes on Optimization

To improve yield and purity:

- Use high-purity starting materials.

- Optimize reaction times and temperatures for each step.

- Employ advanced analytical techniques like NMR or HPLC for monitoring intermediate products.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and downstream applications in drug intermediates.

Typical Conditions :

-

Acidic : Dilute H₂SO₄ (0.1–1 M) at 60–80°C for 4–8 hours.

-

Alkaline : NaOH (1–2 M) in aqueous ethanol at room temperature.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic Hydrolysis | 60–80°C, 4–8 hrs | H₂SO₄ (0.1–1 M) | Carboxylic acid + ethanol |

| Alkaline Hydrolysis | RT, 2–4 hrs | NaOH (1–2 M) | Sodium carboxylate + ethanol |

Dioxolane Ring Hydrolysis

The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, cleaving to form vicinal diols. This reaction is stereospecific, retaining configuration due to the compound’s rigid bicyclic structure .

Hydroxyl Group Oxidation

The secondary hydroxyl group at C3 can be oxidized to a ketone under controlled conditions. This transformation is pivotal in synthesizing keto-acid derivatives for asymmetric synthesis.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Jones Reagent | 0–5°C, 30 mins | 3-Keto-propanoate derivative |

| KMnO₄ (neutral) | RT, 2 hrs | Ketone with minimal epoxidation |

Note : Over-oxidation risks exist with strong oxidizing agents, necessitating precise stoichiometric control.

Transesterification

The ethyl ester undergoes transesterification with alcohols (e.g., methanol, tert-butanol) under catalytic acidic or basic conditions.

| Catalyst | Alcohol | Product |

|---|---|---|

| BF₃·Et₂O | Methanol | Methyl ester derivative |

| NaOEt | tert-Butanol | Bulkier ester for stability |

Esterification of Hydroxyl Groups

The hydroxyl groups can be acetylated or silylated for protection during multi-step syntheses.

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT | Acetyl-protected derivative |

| TMSCl | DMF, 40°C | Silyl ether intermediate |

Nucleophilic Substitution at the Dioxolane Ring

The dioxolane ring’s oxygen atoms participate in nucleophilic substitution reactions, particularly with electrophiles like alkyl halides.

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | Ag₂O, DCM, RT | Methylated dioxolane derivative |

| Benzyl bromide | K₂CO₃, DMF | Benzyl-protected variant |

Stereochemical Considerations

The compound’s (2R,3S) and (S)-dioxolane configurations enforce strict stereochemical outcomes in reactions:

-

Hydrolysis of the dioxolane ring retains the trans-diol configuration due to steric hindrance .

-

Oxidation at C3 preserves chirality at C2, critical for biological activity.

Key Research Findings

-

Hydrolysis Kinetics : Alkaline ester hydrolysis proceeds 2.5× faster than acidic hydrolysis under standard conditions.

-

Oxidation Selectivity : Jones reagent achieves >90% yield for ketone formation without epoxide byproducts.

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

This compound’s reactivity profile highlights its versatility in organic synthesis, particularly for chiral building blocks in pharmaceuticals. Controlled reaction conditions and stereochemical preservation are essential for optimizing yields and functional outcomes .

Scientific Research Applications

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Three closely related compounds are analyzed below:

*LogP values inferred from substituent contributions (hydroxy vs. fluorine).

Research Findings and Limitations

- Stereochemical Purity : The target compound’s (2R,3S)/(S)-dioxolane configuration requires stringent chiral resolution techniques, with HPLC yields ~85% . In contrast, Compound B’s racemic mixture simplifies synthesis but limits pharmaceutical utility .

- Thermal Stability : Differential scanning calorimetry (DSC) data suggest the target compound decomposes at 120°C, while Compound B remains stable up to 180°C due to fluorine’s electron-withdrawing effects .

Biological Activity

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate, with CAS number 1946820-88-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₁H₂₀O₆

- Molecular Weight : 248.28 g/mol

- Structure : The compound features a dioxolane ring and two hydroxyl groups that may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects. The presence of hydroxyl groups is particularly significant in enhancing the reactivity of such compounds.

Antimicrobial Activity

A study examining structurally related compounds found that dioxolane derivatives possess notable antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Antioxidant Activity

Compounds containing hydroxyl groups are frequently evaluated for their antioxidant capabilities. These groups can scavenge free radicals and mitigate oxidative stress in biological systems. Preliminary studies suggest that (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate may enhance the activity of endogenous antioxidants .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for this compound?

Answer: The compound is synthesized via palladium-catalyzed cross-coupling or multi-step protection-deprotection strategies. Key methods include:

- Coupling Reactions : Use of PdCl₂(dppf)CH₂Cl₂ in DMF with Na₂CO₃ under argon at 80°C to couple intermediates (e.g., boronate esters) .

- Protection of Hydroxyl Groups : Acetonide protection (2,2-dimethyl-1,3-dioxolane) for diols, followed by esterification .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Table 1: Example Reaction Conditions

| Step | Catalyst/Solvent | Temperature | Time | Key Outcome |

|---|---|---|---|---|

| Boronate Coupling | PdCl₂(dppf)CH₂Cl₂, DMF | 80°C | 12h | Intermediate formation |

| Deprotection | HCl (aq.) | RT | 2h | Acetonide cleavage |

| Final Purification | Silica gel chromatography | - | - | >95% purity (TLC/HPLC) |

Q. How is the stereochemical configuration verified?

Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.030) confirms absolute configuration .

- Chiral HPLC : Cellulose-based columns (Chiralpak IC) with hexane/isopropanol (85:15) resolve enantiomers .

- Optical Rotation : Compare [α]D values with literature (e.g., [α]D²⁵ = +12.5° in methanol) .

Advanced Research Questions

Q. How to resolve diastereomer formation during synthesis?

Answer:

Q. How to address discrepancies in NMR data for purity analysis?

Answer: Contradictory peaks (e.g., δ 1.3–1.4 ppm) may indicate residual solvents or diastereomers. Mitigation strategies:

Q. What are critical parameters for chromatographic purification?

Answer: HPLC Optimization :

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 20% to 80% acetonitrile/0.1% TFA over 30 min.

- Detection : UV at 210 nm for ester/diol groups. Adjust pH to 2.5 to sharpen peaks .

Table 2: Analytical Method Validation

| Parameter | Requirement | Result |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9995 |

| LOD | ≤0.1 µg/mL | 0.05 µg/mL |

| Precision (%RSD) | ≤2% | 1.2% |

Safety and Handling

Q. What PPE is required for safe handling?

Answer:

- Respiratory : NIOSH-approved P95 respirators for dust/particulates .

- Gloves : Nitrile (≥0.11 mm thickness) for chemical resistance .

- Eye/Face Protection : Full-face shield and safety goggles (EN 166 standard) .

- Emergency Measures : Immediate decontamination with water for skin/eye contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.